N-{4-[2,3-Bis(hexadecanoyloxy)propoxy]-4-oxobutanoyl}-L-histidine
Description
Key Functional Groups:
- Amino and Carboxylic Acid Groups : The L-histidine backbone retains its zwitterionic α-amino and α-carboxylic acid groups, which remain ionized at physiological pH.
- Imidazole Ring : The aromatic imidazole side chain (pK~a~ ≈ 6.0) enables pH-dependent protonation, influencing solubility and metal-binding capacity.
- Hexadecanoyloxy Esters : Two C~16~ alkyl chains esterified to a glycerol-like propoxy backbone introduce pronounced hydrophobicity, akin to phospholipid fatty acid tails.
- Ketone Group : The 4-oxobutanoyl moiety contributes a polar carbonyl group, enhancing hydrogen-bonding potential.
- Ether Linkage : The propoxy group bridges the butanoyl and hexadecanoyloxy components, forming a stable ether bond resistant to hydrolysis.
Amphiphilic Behavior:
The juxtaposition of hydrophobic hexadecanoyl chains and hydrophilic histidine/ketone groups confers surfactant-like properties. This amphiphilicity suggests potential applications in membrane interactions or micelle formation, similar to phosphatidylcholine derivatives.
Stereochemical Configuration and Chiral Centers
The compound’s stereochemistry is dominated by two key features:
- L-Histidine Backbone : The α-carbon of histidine adopts the S-configuration, consistent with natural L-amino acids.
- Propoxy Linker : The central carbon of the propoxy group (C2) is not chiral due to symmetry imposed by identical hexadecanoyloxy groups at positions 2 and 3.
Chiral Centers :
| Position | Configuration | Functional Group Origin |
|---|---|---|
| α-Carbon | S | L-Histidine backbone |
The absence of additional chiral centers in the substituent simplifies synthetic reproducibility but limits stereochemical diversity compared to asymmetrically substituted analogs.
Comparative Structural Analysis with Related Histidine Derivatives
Histidine-Palmitoyl Ester (C~22~H~39~N~3~O~3~)
Boc-Protected Histidine Derivatives
Phosphatidylcholine Analogues
- Structure : Glycerophosphorylcholine derivatives with dual fatty acid chains.
- Key Similarity : Both compounds utilize glycerol backbones esterified with long-chain fatty acids, enabling lipid bilayer integration. However, the target compound’s histidine and ketone groups introduce unique hydrogen-bonding and metal-chelating capabilities.
Structural and Functional Comparisons
| Feature | Target Compound | Histidine-Palmitoyl Ester | Boc-Histidine |
|---|---|---|---|
| Molecular Weight | 838.11 g/mol | 393.6 g/mol | ~300 g/mol |
| Key Functional Groups | Hexadecanoyloxy, ketone | Palmitoyl ester | Boc, imidazole |
| Amphiphilicity | High | Moderate | Low |
| Synthetic Complexity | High | Low | Moderate |
Properties
CAS No. |
585539-97-5 |
|---|---|
Molecular Formula |
C45H79N3O9 |
Molecular Weight |
806.1 g/mol |
IUPAC Name |
(2S)-2-[[4-[2,3-di(hexadecanoyloxy)propoxy]-4-oxobutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C45H79N3O9/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-42(50)55-35-39(57-44(52)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)36-56-43(51)32-31-41(49)48-40(45(53)54)33-38-34-46-37-47-38/h34,37,39-40H,3-33,35-36H2,1-2H3,(H,46,47)(H,48,49)(H,53,54)/t39?,40-/m0/s1 |
InChI Key |
YQIXFNRFKFPLBR-YFCYKHDGSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC(=O)N[C@@H](CC1=CN=CN1)C(=O)O)OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC(=O)NC(CC1=CN=CN1)C(=O)O)OC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Preparation of 2,3-Bis(hexadecanoyloxy)propoxy Intermediate
- Starting materials : Glycerol or a glycerol derivative is reacted with hexadecanoyl chloride or hexadecanoic acid in the presence of a coupling agent (e.g., DCC - dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
- Reaction conditions : Typically conducted under anhydrous conditions in an organic solvent like dichloromethane or chloroform, at low temperatures (0–5 °C) initially, then allowed to warm to room temperature.
- Purification : The product is purified by column chromatography or recrystallization to isolate the diesterified propoxy intermediate.
Synthesis of 4-Oxobutanoyl Derivative
- Formation of 4-oxobutanoic acid or its activated derivative : This can be prepared by oxidation of 4-hydroxybutanoic acid or by using commercially available succinic anhydride derivatives.
- Coupling to the propoxy intermediate : The 2,3-bis(hexadecanoyloxy)propoxy intermediate is reacted with the 4-oxobutanoyl derivative using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC, often in the presence of NHS (N-hydroxysuccinimide) to form an active ester intermediate.
- Reaction conditions : Typically performed in anhydrous solvents like DMF (dimethylformamide) or DCM (dichloromethane) at room temperature or slightly elevated temperatures.
Coupling with L-Histidine
- Activation of the 4-oxobutanoyl moiety : The activated ester intermediate reacts with the amino group of L-histidine.
- Reaction conditions : The coupling is carried out in buffered aqueous-organic mixtures (e.g., phosphate buffer with DMF or DMSO) to maintain the amino acid’s stability and solubility.
- Purification : The final product is purified by preparative HPLC or recrystallization to achieve high purity.
Representative Data Table of Key Parameters
| Step | Reagents/Conditions | Solvent(s) | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Esterification of glycerol | Hexadecanoyl chloride, DCC, DMAP | DCM or chloroform | 0–25 °C | 75–85 | Anhydrous conditions critical |
| Coupling with 4-oxobutanoyl | 4-oxobutanoic acid derivative, EDC, NHS | DMF or DCM | RT to 40 °C | 70–80 | Use of NHS improves coupling efficiency |
| Amide bond formation with L-histidine | Activated ester intermediate, L-histidine | Phosphate buffer/DMF | RT | 65–75 | pH control important for amino acid stability |
Research Findings and Optimization Notes
- The choice of coupling agents (DCC, EDC, NHS) significantly affects the yield and purity of intermediates and final product.
- Anhydrous conditions during esterification prevent hydrolysis of acyl chlorides and improve selectivity.
- The pH during L-histidine coupling must be carefully controlled (typically pH 7–8) to avoid side reactions such as histidine imidazole ring modification.
- Purification by high-performance liquid chromatography (HPLC) is essential to separate closely related lipidated species and unreacted starting materials.
- The lipid chains (hexadecanoyl groups) confer amphiphilic properties, which can complicate solubility and handling; solvents like DMF and DMSO are preferred for solubilization during coupling steps.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(4-(2,3-Bis(palmitoyloxy)propoxy)-4-oxobutanamido)-3-(1H-imidazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The palmitoyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Drug Delivery Systems
Nanocarrier Development
N-{4-[2,3-Bis(hexadecanoyloxy)propoxy]-4-oxobutanoyl}-L-histidine has been explored as a potential component in nanocarrier systems for targeted drug delivery. Its amphiphilic properties allow it to form micelles or liposomes that can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.
- Case Study : Research has demonstrated that formulations incorporating this compound can improve the pharmacokinetics of anticancer agents by facilitating their targeted delivery to tumor tissues while minimizing systemic toxicity .
Antioxidant and Anti-inflammatory Properties
Therapeutic Potential
Studies indicate that derivatives of L-histidine exhibit antioxidant properties, which can be beneficial in mitigating oxidative stress-related diseases. The incorporation of hexadecanoyloxy groups may enhance these properties by improving membrane penetration.
- Case Study : In vitro studies have shown that compounds similar to N-{4-[2,3-Bis(hexadecanoyloxy)propoxy]-4-oxobutanoyl}-L-histidine can reduce inflammatory markers in cell cultures exposed to oxidative stress, suggesting potential use in treating conditions like arthritis and cardiovascular diseases .
Bioconjugation and Protein Modification
Mechanism of Action
The mechanism of action of (2S)-2-(4-(2,3-Bis(palmitoyloxy)propoxy)-4-oxobutanamido)-3-(1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, while the palmitoyloxy groups can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Lipid Modifications
Example Compound 1 : N-[3-Acetyl-4-[(2RS)-2,3-dihydroxypropoxy]phenyl]butanamide (, MM0435.06)
- Key Differences: Lacks lipid chains (hexadecanoyl groups) but shares a propoxy-phenylbutanamide scaffold. Contains acetyl and dihydroxypropoxy groups, enhancing hydrophilicity compared to the target compound.
- Functional Implications :
Example Compound 2 : Tandutinib (, CAS-387867-13-2)
- Key Differences: A tyrosine kinase inhibitor with a quinazoline core and piperazinecarboxamide group.
- Functional Implications :
- Targets intracellular kinases (e.g., FLT3), unlike the lipidated histidine derivative, which may interact with extracellular membranes or metal-dependent enzymes.
- Molecular weight (562.70 g/mol) is significantly lower than the target compound (~900–950 g/mol), affecting pharmacokinetics and dosing .
Lipid-Conjugated Amino Acid Derivatives
Example Compound 3 : Palmitoyl-L-histidine
- Key Differences: Single palmitoyl (C16) chain attached directly to histidine. Lacks the glycerol-propoxy-oxobutanoyl spacer.
- Functional Implications: Simpler structure may reduce synthetic complexity but limit stability in aqueous environments.
Comparative Data Table
| Property | Target Compound | N-[3-Acetyl-4-(dihydroxypropoxy)phenyl]butanamide | Tandutinib | Palmitoyl-L-histidine |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~900–950 (estimated) | ~350 | 562.70 | ~380 |
| logP (Predicted) | ~12 (highly lipophilic) | ~2.5 (moderate) | ~3.8 | ~6.0 |
| Key Functional Groups | Bis-hexadecanoyl, histidine | Acetyl, dihydroxypropoxy | Quinazoline, piperazine | Palmitoyl, histidine |
| Therapeutic Potential | Membrane targeting, drug delivery | Pharmaceutical impurity | Tyrosine kinase inhibitor | pH-responsive drug carrier |
| Synthetic Complexity | High (multiple ester/amide bonds) | Moderate | High | Low |
Research Findings and Mechanistic Insights
- Lipid Chain Impact: The target compound’s bis-hexadecanoyl groups confer extreme lipophilicity, favoring incorporation into lipid bilayers or micelles. This contrasts with Tandutinib’s smaller, polar structure optimized for intracellular kinase inhibition .
- Histidine Role: The imidazole side chain in both the target compound and palmitoyl-L-histidine enables pH-dependent behavior (e.g., protonation at acidic pH), which could facilitate endosomal escape in drug delivery systems. This is absent in non-histidine analogues like MM0435.06 .
- Stability Challenges : Long acyl chains in the target compound may increase susceptibility to esterase-mediated hydrolysis compared to amide-rich drugs like Tandutinib, necessitating formulation adjustments (e.g., liposomal encapsulation) .
Biological Activity
N-{4-[2,3-Bis(hexadecanoyloxy)propoxy]-4-oxobutanoyl}-L-histidine, also known by its CAS number 585539-97-5, is a complex organic compound with significant biological activity. This article explores its structure, synthesis, biological mechanisms, and potential applications in various fields such as medicine and biochemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 806.1 g/mol. The compound features a unique structure that incorporates an imidazole ring and multiple hexadecanoyloxy groups, enhancing its lipophilicity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₄₅H₇₉N₃O₉ |
| Molecular Weight | 806.1 g/mol |
| IUPAC Name | (2S)-2-[[4-[2,3-di(hexadecanoyloxy)propoxy]-4-oxobutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
| CAS Number | 585539-97-5 |
Synthesis
The synthesis of this compound involves several chemical reactions including protection and deprotection of functional groups, esterification, and amide bond formation. Key reagents typically used include coupling agents and catalysts to facilitate the formation of the desired product.
Synthetic Route Overview
- Protection of Functional Groups : Initial protection of the amino and hydroxyl groups to prevent unwanted reactions.
- Esterification : Formation of the hexadecanoyloxy groups through esterification reactions.
- Amide Bond Formation : Coupling of the histidine moiety to the synthesized hexadecanoyloxy derivative.
Biological Activity
The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. The imidazole ring allows for hydrogen bonding and coordination with metal ions, while the lipophilic hexadecanoyloxy groups enhance membrane permeability.
- Enzyme Interaction : The compound may modulate enzyme activity through competitive inhibition or allosteric modulation.
- Protein-Ligand Interactions : It can serve as a ligand for specific receptors or proteins, influencing signaling pathways.
- Membrane Interaction : Due to its lipophilicity, it can integrate into cellular membranes, potentially altering membrane dynamics and function.
Case Studies and Research Findings
Several studies have investigated the biological implications of compounds similar to this compound:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis through mitochondrial pathways.
- Antimicrobial Properties : Some derivatives have demonstrated efficacy against bacterial strains by disrupting bacterial membranes.
- Inflammation Modulation : Studies suggest that this class of compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
Potential Applications
Given its diverse biological activities, this compound holds promise in several fields:
- Pharmaceutical Development : Potential drug candidate for treating cancer or inflammatory diseases.
- Biochemical Research : Useful in studying enzyme mechanisms and protein interactions.
- Material Science : Its unique properties may be leveraged in developing new biomaterials or drug delivery systems.
Q & A
Q. How can the synthesis of N-{4-[2,3-Bis(hexadecanoyloxy)propoxy]-4-oxobutanoyl}-L-histidine be optimized to improve yield and purity?
- Methodological Answer : Synthesis optimization requires stepwise acylation and coupling reactions. For example, hexadecanoyloxy groups can be introduced via esterification of glycerol derivatives under anhydrous conditions with DCC (dicyclohexylcarbodiimide) as a coupling agent . Purification via column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) is critical to isolate intermediates. Monitoring reaction progress by TLC or HPLC ensures minimal side products. Adjusting reaction temperature (e.g., 0–4°C for sensitive intermediates) and stoichiometric ratios (e.g., 1.2:1 acyl chloride to glycerol derivative) can enhance yield .
Q. What analytical techniques are most reliable for characterizing the structure of this compound?
- Methodological Answer : Use a combination of H/C NMR to confirm ester linkages and histidine backbone integrity, focusing on chemical shifts for hexadecanoyloxy protons (~1.2–1.6 ppm) and carbonyl carbons (~170–175 ppm) . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., expected m/z ~900–950 for CHNO). FT-IR can verify ester C=O stretches (~1740 cm). For crystalline intermediates, X-ray diffraction may resolve stereochemical ambiguities .
Q. How can researchers assess the compound’s stability under physiological conditions for in vitro studies?
- Methodological Answer : Conduct accelerated stability testing in PBS (pH 7.4) at 37°C over 24–72 hours. Monitor degradation via HPLC or LC-MS, focusing on ester hydrolysis (loss of hexadecanoyloxy groups) and oxidation of histidine residues. Use mass fragmentation patterns to identify breakdown products . For lipid-rich environments (e.g., cell membranes), incorporate liposomal stability assays to mimic biological matrices .
Advanced Research Questions
Q. What experimental strategies address contradictions between in vitro and in vivo biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from bioavailability or metabolic instability. To resolve this:
- Perform pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) using radiolabeled or fluorescently tagged derivatives .
- Use proteolytic enzyme assays (e.g., liver microsomes) to identify metabolic hotspots (e.g., ester cleavage).
- Compare activity in 3D cell cultures vs. monolayer models to better replicate in vivo tissue complexity .
Q. How can researchers evaluate the compound’s interaction with lipid bilayers or membrane-bound receptors?
- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to synthetic lipid bilayers (e.g., DPPC/DPPG vesicles) . For receptor studies, use fluorescence anisotropy with labeled ligands (e.g., FITC-conjugated histidine analogs) or computational docking (MD simulations) to map binding pockets. Validate findings with competitive binding assays using known receptor antagonists .
Q. What approaches mitigate oxidative degradation of the histidine moiety during long-term storage?
- Methodological Answer : Store lyophilized samples under argon at −80°C to minimize oxidation. For solutions, add antioxidants (e.g., 0.1% BHT or ascorbic acid) and chelating agents (e.g., EDTA) to sequester metal ions that catalyze degradation . Characterize degradation pathways using LC-MS/MS and adjust formulation pH to 4–6, where histidine’s imidazole ring is less reactive .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data across cell lines?
- Methodological Answer : Variability may stem from differences in cell membrane composition (e.g., lipid rafts) or expression of metabolic enzymes. Perform:
- Lipidomic profiling of cell lines to correlate cytotoxicity with membrane hexadecanoyloxy group affinity .
- siRNA knockdown of suspected detoxifying enzymes (e.g., esterases) to identify resistance mechanisms .
- Cross-validate using primary cells or organoids to reduce immortalized cell line artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
